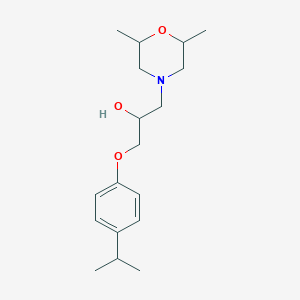![molecular formula C20H22ClN3O6S B1226272 3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester is a sulfonamide.
Scientific Research Applications
Antimicrobial Activity
One notable application of compounds related to 3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid is in the area of antimicrobial activity. Research has shown that certain synthesized compounds, specifically 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, exhibit significant antimicrobial properties. These compounds were created through a novel cyclization process and showed promising minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Topical Drug Delivery
In the field of topical drug delivery, derivatives of 3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid have been explored. For instance, morpholinyl- and methylpiperazinylacyloxyalkyl esters of certain acids, when synthesized and evaluated, showed enhanced skin permeation, which is a desirable characteristic for topical drug delivery systems. This indicates the potential of these compounds in improving the effectiveness of topical medications (Rautio et al., 2000).
Hydrolysis Studies
There have also been studies focused on the hydrolysis of esters related to 3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid. These studies are significant in understanding the chemical behavior of such compounds under different pH conditions, which can be crucial for their potential applications in pharmaceuticals and other fields (Chan, Cox, & Sinclair, 2008).
Synthesis and Chemical Properties
Additionally, the synthesis and evaluation of the chemical properties of compounds structurally related to 3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid have been a subject of research. These studies provide valuable insights into the chemical characteristics and potential applications of these compounds in various scientific fields (Pojer & Rae, 1972).
properties
Product Name |
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C20H22ClN3O6S |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 3-(4-morpholin-4-ylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C20H22ClN3O6S/c21-16-4-7-18(22-13-16)23-19(25)14-30-20(26)8-3-15-1-5-17(6-2-15)31(27,28)24-9-11-29-12-10-24/h1-2,4-7,13H,3,8-12,14H2,(H,22,23,25) |
InChI Key |
GQHGLXNBBCWJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)OCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-adamantanamine](/img/structure/B1226189.png)

![[(3-Bromo-2-oxo-6,7,8,9-tetrahydrodibenzofuran-1-ylidene)methylamino]thiourea](/img/structure/B1226191.png)
![N-[3-(1-naphthalenylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B1226192.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1226193.png)

![N-[4-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide](/img/structure/B1226198.png)

![N-[anilino(oxo)methyl]-2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B1226204.png)


![N-[2,2,2-trichloro-1-[[sulfanylidene-(2,4,6-trimethylanilino)methyl]amino]ethyl]benzamide](/img/structure/B1226209.png)

![3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B1226211.png)